C-10 Hydroxyl Positioning Confers Sub-Picomolar HT-29 Cytotoxicity Comparable to Asimicin, Exceeding 4-Deoxyasimicin by Orders of Magnitude
Asimin (C-10 hydroxyl isomer) exhibits sub-picomolar cytotoxic potency against HT-29 human colon cancer cells (ED50 < 10⁻¹² μg/mL), which is equivalent to asimicin (C-4 hydroxyl isomer) and two to three orders of magnitude more potent than 4-deoxyasimicin (lacking a third hydroxyl group) [1]. This direct comparison within the same experimental series establishes that the presence of a third hydroxyl group—regardless of whether positioned at C-4, C-10, C-28, or C-29—greatly enhances bioactivity relative to deoxy analogs.
| Evidence Dimension | In vitro cytotoxicity (ED50) against HT-29 human colon adenocarcinoma |
|---|---|
| Target Compound Data | ED50 < 10⁻¹² μg/mL |
| Comparator Or Baseline | 4-Deoxyasimicin (lacks third hydroxyl group): ED50 significantly higher; activity greatly enhanced by third hydroxyl presence |
| Quantified Difference | > 2–3 orders of magnitude enhancement with third hydroxyl present |
| Conditions | HT-29 human colon cancer cell line; cytotoxicity assay (unspecified duration) |
Why This Matters
This quantifies the essential requirement of a third hydroxyl group for sub-picomolar potency; researchers procuring asimin for colon cancer studies must ensure the hydroxylated isomer rather than deoxy variants.
- [1] Zhao GX, Miesbauer LR, Smith DL, McLaughlin JL. Asimin, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba. J Med Chem. 1994;37(13):1971-1976. doi:10.1021/jm00039a009 View Source
